1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-15-11-9-14(10-12-15)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIODOHWJAINCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methoxyphenyl)urea, identified by its CAS number 898414-74-9, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 323.4 g/mol. The structure features a pyrrolidine ring connected to two methoxyphenyl groups through a urea linkage.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 898414-74-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of Methoxyphenyl Groups : This can be done via nucleophilic aromatic substitution.
- Formation of the Urea Linkage : Typically accomplished by reacting an amine with an isocyanate.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives of urea compounds, including those similar to this compound. Notably, compounds containing the pyrrolidine moiety have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrazole-based derivative A | 0.25 | Staphylococcus aureus |
| Urea derivative B | 1 | Mycobacterium tuberculosis |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Modulation of Enzymatic Activity : The urea linkage may interact with specific enzymes or receptors, altering their activity.
Study on Antitumor Activity
A recent study evaluated a series of pyrazole-containing urea derivatives for antitumor activity. The results indicated that modifications at the C3 position significantly influenced cytotoxicity against cancer cell lines.
- Compound E : Exhibited significant cell apoptosis in A549 cell lines with an IC50 value of 49.85 μM.
Table 2: Antitumor Activity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound E | A549 | 49.85 |
| Compound F | H460 | 0.75 - 4.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
